molecular formula C16H16O2 B7763235 4'-Methyl-biphenyl-4-propanoic acid CAS No. 893641-34-4

4'-Methyl-biphenyl-4-propanoic acid

Cat. No.: B7763235
CAS No.: 893641-34-4
M. Wt: 240.30 g/mol
InChI Key: PJGTWJUYKKIZFL-UHFFFAOYSA-N
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Description

4’-Methyl-biphenyl-4-propanoic acid is an organic compound with the molecular formula C16H16O2. It is a white solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by a biphenyl structure with a methyl group at the 4’ position and a propanoic acid group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-biphenyl-4-propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with a methyl group using a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Carboxylation: The methylated biphenyl is then subjected to carboxylation to introduce the propanoic acid group. This can be achieved through a Grignard reaction where the methylated biphenyl reacts with carbon dioxide (CO2) in the presence of a Grignard reagent like ethylmagnesium bromide (EtMgBr).

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-biphenyl-4-propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-biphenyl-4-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 4’-Methyl-biphenyl-4-carboxylic acid.

    Reduction: Formation of 4’-Methyl-biphenyl-4-propanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4’-Methyl-biphenyl-4-propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-biphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

    4’-Methyl-biphenyl-4-propanol: Similar structure but with an alcohol group instead of a propanoic acid group.

Uniqueness

4’-Methyl-biphenyl-4-propanoic acid is unique due to its specific functional groups and the resulting chemical properties. Its combination of a biphenyl core with a propanoic acid group makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

3-[4-(4-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGTWJUYKKIZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271137
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-34-4
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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